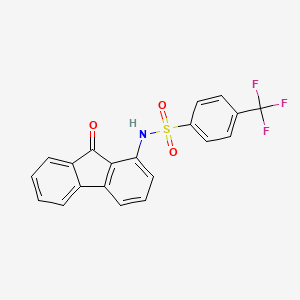

N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

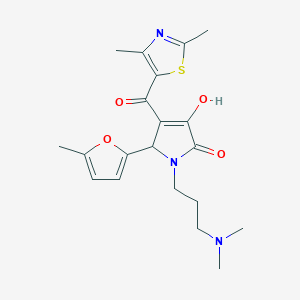

N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a fluorenone moiety linked to a benzenesulfonamide group substituted with a trifluoromethyl group. This structural motif is common in medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives typically involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized by ammonolysis from corresponding benzenesulfonyl chloride . This method could potentially be adapted for the synthesis of N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide by reacting 9-oxo-9H-fluoren-1-amine with 4-trifluoromethyl benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the compound's properties and biological activity. For example, the introduction of a trifluoromethyl group can significantly affect the molecule's electronic distribution and lipophilicity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including rearrangement reactions. A novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide was developed, which features a 1,2-aryl migration with the departure of a fluorine anion . This type of reaction could potentially be applicable to N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide, depending on the reaction conditions and the presence of a leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the sulfonamide hydrogen, potentially affecting the solubility and binding characteristics of the compound. The presence of the fluorenone moiety could also contribute to the overall lipophilicity and electronic properties of the molecule .

Relevant Case Studies

Several benzenesulfonamide derivatives have been evaluated for their biological activities. For instance, substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were investigated for their antiproliferative activity against various tumor cell lines, with some derivatives showing high activity . Additionally, N-(4-phenylthiazol-2-yl)benzenesulfonamides were studied as inhibitors of kynurenine 3-hydroxylase, with high-affinity inhibitors identified . These studies highlight the potential of benzenesulfonamide derivatives in drug development, which could be relevant for the analysis of N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide.

科学的研究の応用

Antiproliferative Activity

- N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, closely related to the specified compound, have shown potential as antiproliferative agents. They were effective against various tumor cell lines, including breast cancer and neuroblastoma cell lines, suggesting their use in developing new anticancer agents (Motavallizadeh et al., 2014).

Fluorophores for Zinc(II) Detection

- Certain fluorophores structurally related to the compound , such as 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been studied for their role in detecting Zinc(II) ions. This research could have implications in studying intracellular Zn2+ levels (Kimber et al., 2001).

Application in OLEDs

- N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). Compounds with fluorene units have shown promise in enhancing the performance of OLEDs (Zhuo et al., 2015).

Potential Antimalarial Prototypes

- Derivatives of this compound have been synthesized as potential antimalarial prototypes. Their structure and effectiveness against malaria provide a basis for developing new antimalarial drugs (Boechat et al., 2011).

Photophysical Properties

- Studies on fluorene derivatives related to N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide have focused on their electronic structure and photophysical properties. These properties are significant for applications in photonics and materials science (Belfield et al., 2005).

特性

IUPAC Name |

N-(9-oxofluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3NO3S/c21-20(22,23)12-8-10-13(11-9-12)28(26,27)24-17-7-3-6-15-14-4-1-2-5-16(14)19(25)18(15)17/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRODXJGLHGQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)